molecular formula C17H19ClN2O2S B5172823 1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE

1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE

Cat. No.: B5172823
M. Wt: 350.9 g/mol
InChI Key: VZYKVRNUEFREEA-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methanesulfonyl]-4-phenylpiperazine is a synthetic compound with a complex structure that includes a piperazine ring substituted with a 4-chlorophenyl group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methanesulfonyl]-4-phenylpiperazine typically involves the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride to form 4-chlorophenylmethanesulfonyl chloride. This intermediate is then reacted with 4-phenylpiperazine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methanesulfonyl]-4-phenylpiperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperazine ring and the phenyl groups.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

1-[(4-Chlorophenyl)methanesulfonyl]-4-phenylpiperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methanesulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1-[(4-Chlorophenyl)methanesulfonyl]-4-phenylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c18-16-8-6-15(7-9-16)14-23(21,22)20-12-10-19(11-13-20)17-4-2-1-3-5-17/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYKVRNUEFREEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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